Comparative Degradation Potency: PROTAC EGFR Degrader 2 DC₅₀ vs. Gefitinib-Based PROTAC 3 Across EGFR Mutant Cell Lines
PROTAC EGFR degrader 2 demonstrates an EGFR degradation DC₅₀ of 36.51 nM in cell-based assays [1]. By comparison, Gefitinib-based PROTAC 3—a VHL-recruiting EGFR degrader utilizing a gefitinib-derived warhead—exhibits DC₅₀ values of 11.7 nM in HCC827 (EGFR Del19) cells and 22.3 nM in H3255 (EGFR L858R mutant) cells . PROTAC EGFR degrader 2 is approximately 3.1-fold less potent than Gefitinib-based PROTAC 3 in HCC827 cells (36.51 nM vs. 11.7 nM), yet remains more potent than PROTAC EGFR degrader 5, which degrades EGFR Del19 in HCC827 cells with a DC₅₀ of 34.8 nM [2]. This intermediate degradation potency positions PROTAC EGFR degrader 2 between high-potency and moderate-potency VHL-based degraders in the EGFR PROTAC landscape.
| Evidence Dimension | EGFR degradation potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 36.51 nM |
| Comparator Or Baseline | Gefitinib-based PROTAC 3: DC₅₀ = 11.7 nM (HCC827), 22.3 nM (H3255); PROTAC EGFR degrader 5: DC₅₀ = 34.8 nM (HCC827) |
| Quantified Difference | 3.1-fold less potent than Gefitinib-based PROTAC 3 in HCC827; comparable to PROTAC EGFR degrader 5 |
| Conditions | Cell-based degradation assays (exact cell lines for PROTAC EGFR degrader 2 not fully specified in vendor documentation) |
Why This Matters
This establishes the approximate degradation potency tier of PROTAC EGFR degrader 2 relative to peer VHL-based EGFR PROTACs, informing researchers whether this intermediate DC₅₀ value aligns with their experimental sensitivity requirements.
- [1] TargetMol. PROTAC EGFR degrader 2 Product Page. Cat. No. T74333. View Source
- [2] MedChemExpress. PROTAC EGFR degrader 5 Product Page. View Source
